4-(Aminomethyl)benzenesulfonic acid
Overview
Description
4-(Aminomethyl)benzenesulfonic acid is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonic acid, where an aminomethyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-(aminomethyl)benzoic acid, has been reported to have potent agonistic activity on gpr54, a g protein-coupled receptor . G protein-coupled receptors play a crucial role in signal transduction, making them important targets for a wide range of therapeutic agents.
Mode of Action
Based on its structural similarity to 4-(aminomethyl)benzoic acid, it may interact with its target receptor, potentially leading to changes in cellular signaling .
Biochemical Pathways
Sulfonic acids, in general, are known to participate in various biochemical reactions, including sulfonation . Sulfonation is a reversible reaction that produces benzenesulfonic acid by adding sulfur trioxide and fuming sulfuric acid .
Pharmacokinetics
A study on a related compound, 4-(aminomethyl)benzoic acid, suggests that the introduction of a linker like 4-(aminomethyl)benzoic acid can influence the pharmacokinetics of certain radioligands .
Result of Action
It’s structurally similar compound, 4-(aminomethyl)benzoic acid, is known to be an antihemorrhagic agent used for the treatment of internal hemorrhage .
Action Environment
It’s worth noting that the chemical environment, such as ph and temperature, can influence the stability and reactivity of sulfonic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 4-(Aminomethyl)benzenesulfonic acid involves the reaction of benzylamine with fuming sulfuric acid. The process is carried out under controlled conditions to ensure the desired product is obtained. Here is a typical procedure :
Reactants: Benzylamine and fuming sulfuric acid.
Conditions: The reaction is initiated by slowly adding 10 ml of benzylamine to 30 ml of 20% fuming sulfuric acid at 0°C.
Heating: The mixture is then heated to room temperature and stirred for 30 minutes.
Further Heating: The reaction mixture is further stirred at 80°C for 1 hour.
Isolation: The product is isolated by cooling the reaction mixture and filtering the precipitate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces sulfonic acid derivatives.
Reduction: Forms sulfonamide derivatives.
Substitution: Yields substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-(Aminomethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzene-1-sulfonic acid
- 4-Benzylaminesulfonic acid
- 4-Sulfobenzylamine
Uniqueness
4-(Aminomethyl)benzenesulfonic acid is unique due to its specific aminomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition or specific chemical transformations are required .
Properties
IUPAC Name |
4-(aminomethyl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXAVWJOAZDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178642 | |
Record name | 4-Benzylaminesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-24-0 | |
Record name | 4-(Aminomethyl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylaminesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzylaminesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(Aminomethyl)benzenesulfonic acid used in studying protein oxidation?
A: this compound is a useful tool for detecting and quantifying tyrosine oxidation products in proteins. [, ] Tyrosine oxidation is a common modification that can occur during oxidative stress, and it can have significant impacts on protein structure and function. By reacting with specific tyrosine oxidation products, this compound allows researchers to identify and quantify these modifications, providing insights into the extent and consequences of protein oxidation.
Q2: How does this compound help determine the impact of protein oxidation on interferon beta-1a (IFNβ1a)?
A: In a study investigating the effects of metal-catalyzed oxidation on IFNβ1a, researchers utilized this compound to confirm the presence of tyrosine oxidation products within the aggregated protein. [] By demonstrating the existence of these specific oxidation products, the study provided evidence for the role of tyrosine oxidation in the structural changes and subsequent aggregation of IFNβ1a. This information is crucial for understanding the relationship between oxidation, aggregation, and the potential immunogenicity of therapeutic proteins like IFNβ1a.
Q3: Are there other applications of this compound in protein research beyond studying oxidation?
A3: While the provided research articles focus on its application in oxidation studies, this compound's ability to selectively react with specific chemical groups makes it potentially valuable for other protein research areas. These may include:
- Quantitative analysis of tyrosine-containing peptides: Due to its ability to react with tyrosine and its derivatives, this compound could be employed in methods for quantifying peptides containing this amino acid. []
- Fluorescent labeling: The reaction of this compound with tyrosine residues can introduce fluorescence, offering a potential tool for labeling and tracking proteins in various experimental settings. []
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